(1-Methyl-1H-pyrrol-2-yl)(4-nitrophenyl)methanone
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Overview
Description
(1-Methyl-1H-pyrrol-2-yl)(4-nitrophenyl)methanone is an organic compound that features a pyrrole ring substituted with a methyl group and a nitrophenyl group attached to a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1H-pyrrol-2-yl)(4-nitrophenyl)methanone typically involves the reaction of 1-methylpyrrole with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1H-pyrrol-2-yl)(4-nitrophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methanone moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can react with the methanone moiety under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (1-Methyl-1H-pyrrol-2-yl)(4-nitrophenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its nitrophenyl group can be tagged with fluorescent markers, making it useful in imaging studies.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. For example, compounds with similar structures have shown promise as anti-inflammatory and anticancer agents.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of (1-Methyl-1H-pyrrol-2-yl)(4-nitrophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. These interactions can alter cellular pathways and result in various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1-methyl-1H-pyrrol-2-yl)-(4-aminophenyl)-methanone: Similar structure but with an amino group instead of a nitro group.
(1-methyl-1H-pyrrol-2-yl)-(4-chlorophenyl)-methanone: Similar structure but with a chloro group instead of a nitro group.
(1-methyl-1H-pyrrol-2-yl)-(4-methylphenyl)-methanone: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
The presence of the nitrophenyl group in (1-Methyl-1H-pyrrol-2-yl)(4-nitrophenyl)methanone imparts unique electronic and steric properties that influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
Properties
CAS No. |
157846-99-6 |
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Molecular Formula |
C12H10N2O3 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
(1-methylpyrrol-2-yl)-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C12H10N2O3/c1-13-8-2-3-11(13)12(15)9-4-6-10(7-5-9)14(16)17/h2-8H,1H3 |
InChI Key |
BCYUCOTXUBWXBX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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